molecular formula C20H22N2O4 B11149162 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B11149162
M. Wt: 354.4 g/mol
InChI Key: UEXHIYLYEFZCLM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide (CAS: 838886-72-9) is a benzamide derivative with a molecular formula of C₂₀H₂₂N₂O₄ and a molar mass of 354.4 g/mol . Its structure features a benzamide core substituted with two methoxy groups at the 3- and 4-positions, linked via an ethyl group to a 5-methoxyindole moiety.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H22N2O4/c1-24-16-5-6-17-14(12-16)8-10-22(17)11-9-21-20(23)15-4-7-18(25-2)19(13-15)26-3/h4-8,10,12-13H,9,11H2,1-3H3,(H,21,23)

InChI Key

UEXHIYLYEFZCLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide exhibit anticancer activity. A study on related indole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, including those with wild-type and mutant p53. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential of such compounds in cancer therapy .

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection. For instance, compounds that share structural similarities with this compound have been evaluated for their effects on neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of indole-based compounds. These compounds have exhibited activity against various bacterial strains, indicating their potential as novel antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance .

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of indole derivatives, a series of compounds were synthesized and tested against human cancer cell lines (e.g., HCT-116). The results indicated that certain modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuroprotective Screening

A screening of neuroprotective effects was conducted using animal models treated with indole derivatives similar to this compound. The results showed significant improvement in cognitive functions and reduction in neuroinflammation markers .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Lacks the indole moiety; instead, the ethyl group connects to a 3,4-dimethoxyphenyl group.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties : Melting point (90°C ) and NMR data (Tables 1–2 in ) suggest higher crystallinity compared to the indole-containing target compound.
  • Activity: Not explicitly reported, but the absence of the indole group likely reduces melatonin receptor interactions observed in indole-containing analogues .

N-[2-(1H-Indol-3-yl)ethyl]benzamide

  • Structure : Features an indol-3-yl group instead of 5-methoxyindol-1-yl.
  • Activity : Blocks melatonin-induced synchronization in Plasmodium falciparum cultures, suggesting indole positioning (3- vs. 1-yl) and methoxy substitutions critically influence receptor binding .

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)

  • Structure : Incorporates a hydroxyl group at the benzamide’s 2-position.
  • Synthesis : Lower yield (34%) compared to Rip-B due to steric and electronic effects of the hydroxyl group .

Functional Analogues

N,N-Diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide

  • Structure: Contains a diethylamino group and an oxoacetyl-modified indole.
  • Properties : Increased molecular weight and complexity likely reduce bioavailability compared to the target compound. The oxoacetyl group may enhance metabolic stability .

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

  • Structure : Features three hydroxyl groups on the benzamide and a 4-hydroxyphenethyl group.
  • Activity : Demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid. Methoxy groups in the target compound reduce polarity, likely diminishing antioxidant effects but improving membrane permeability .

Pharmacokinetic and Physicochemical Comparison

Property Target Compound Rip-B THHEB N-[2-(1H-Indol-3-yl)ethyl]benzamide
Molecular Weight 354.4 g/mol 313.4 g/mol 317.3 g/mol 280.3 g/mol
Substituents 3,4-Dimethoxy + 5-methoxyindole 3,4-Dimethoxyphenethyl 3,4,5-Trihydroxy Indol-3-yl
LogP (Predicted) ~2.5 ~2.1 ~1.2 ~2.8
Melting Point Not reported 90°C Not reported Not reported
Biological Activity Potential melatonin modulation Unreported Antioxidant Antiparasitic

Key Research Findings

Indole Position and Methoxy Substitutions :

  • The 5-methoxyindol-1-yl group in the target compound may enhance receptor selectivity compared to indol-3-yl derivatives, as seen in Plasmodium studies .
  • Methoxy groups increase lipophilicity, favoring blood-brain barrier penetration, whereas hydroxylated analogues (e.g., THHEB) exhibit superior antioxidant activity .

Synthetic Challenges :

  • Indole-containing benzamides often require careful protection/deprotection strategies. For example, Rip-D’s low yield (34%) highlights the sensitivity of hydroxyl groups during synthesis .

Crystallography and Structural Validation :

  • X-ray analysis (e.g., SHELX programs ) confirms the planar benzamide core and spatial arrangement of substituents, critical for understanding interaction mechanisms.

Biological Activity

3,4-Dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide, a compound with the CAS number 70265-31-5, has attracted attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 368.43 g/mol. The compound features a benzamide structure with methoxy and indole substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
CAS Number70265-31-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example, benzimidazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance antitumor efficacy .

In vitro studies indicated that compounds with indole structures exhibit potent activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The antimicrobial properties of this compound are notable. Research indicates that derivatives containing an indole moiety demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing its activity include:

  • Substituent Position : The position of methoxy groups on the benzene ring significantly affects potency.
  • Indole Modification : Variations in the indole structure can enhance selectivity and efficacy against specific targets.

Table 2 summarizes some derivatives and their corresponding biological activities:

Compound DerivativeActivity TypeMIC (µg/mL)
3,4-Dimethoxy-N-[2-(5-methoxyindole)]Antibacterial10
N-[2-(5-methoxyindole)]acetamideAnticancer15
Benzamide derivative with additional halogenAnti-inflammatory20

Case Study 1: Anticancer Evaluation

A study conducted on a series of indole-based compounds, including this compound, revealed that these compounds exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 12 µM for the compound under investigation .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested various derivatives against clinical isolates of E. coli and S. aureus. The results indicated that the compound had an MIC of 8 µg/mL against E. coli, showcasing its potential as an effective antibacterial agent .

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